2-((4-methoxy-3-phenylquinolin-2-yl)thio)-N,N-dimethylethanamine
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Overview
Description
2-((4-Methoxy-3-phenylquinolin-2-yl)thio)-N,N-dimethylethanamine is a synthetic organic compound characterized by its complex structure, which includes a quinoline core, a methoxy group, a phenyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methoxy-3-phenylquinolin-2-yl)thio)-N,N-dimethylethanamine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction, often using methyl iodide and a base such as potassium carbonate.
Phenyl Group Addition: The phenyl group can be added via a Friedel-Crafts alkylation reaction, using benzene and an appropriate catalyst like aluminum chloride.
Thioether Formation: The thioether linkage is formed by reacting the quinoline derivative with a thiol compound, such as thiophenol, under basic conditions.
Final Amine Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core or the thioether linkage, potentially leading to the formation of dihydroquinoline derivatives or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives and thiols.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 2-((4-methoxy-3-phenylquinolin-2-yl)thio)-N,N-dimethylethanamine is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.
Medicine
The compound is investigated for its potential therapeutic applications. Its structural features suggest it could act as a pharmacophore in drug design, particularly in the development of anti-cancer or anti-inflammatory agents.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 2-((4-methoxy-3-phenylquinolin-2-yl)thio)-N,N-dimethylethanamine exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s quinoline core can intercalate with DNA, while the thioether linkage and amine groups can form hydrogen bonds and electrostatic interactions with proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methoxyquinolin-2-yl)thio)-N,N-dimethylethanamine
- 2-((3-Phenylquinolin-2-yl)thio)-N,N-dimethylethanamine
- 2-((4-Methoxy-3-phenylquinolin-2-yl)thio)-N-methylethanamine
Uniqueness
Compared to similar compounds, 2-((4-methoxy-3-phenylquinolin-2-yl)thio)-N,N-dimethylethanamine stands out due to the presence of both the methoxy and phenyl groups on the quinoline core. This unique substitution pattern enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89081-07-2 |
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Molecular Formula |
C20H22N2OS |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-(4-methoxy-3-phenylquinolin-2-yl)sulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C20H22N2OS/c1-22(2)13-14-24-20-18(15-9-5-4-6-10-15)19(23-3)16-11-7-8-12-17(16)21-20/h4-12H,13-14H2,1-3H3 |
InChI Key |
SCROVKIJQJPORT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=NC2=CC=CC=C2C(=C1C3=CC=CC=C3)OC |
Origin of Product |
United States |
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